molecular formula C22H20N4O2 B2959787 9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539840-16-9

9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2959787
CAS No.: 539840-16-9
M. Wt: 372.428
InChI Key: TYYVCLIVZFGYIL-UHFFFAOYSA-N
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Description

“9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Ring Construction: This step may involve the condensation of anthranilic acid derivatives with amines or other nucleophiles.

    Final Coupling: The final product is obtained by coupling the triazole and quinazoline intermediates under specific conditions, such as using a catalyst or under reflux.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: May be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of “9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Other compounds in this class with varying substituents.

    Quinazoline Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

    Structural Features: The presence of both hydroxyphenyl and methylphenyl groups may confer unique biological activities.

    Biological Activity: Specific interactions with biological targets that differ from other similar compounds.

Conclusion

“9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable subject for further study.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

9-(3-hydroxyphenyl)-2-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-13-8-10-14(11-9-13)21-24-22-23-17-6-3-7-18(28)19(17)20(26(22)25-21)15-4-2-5-16(27)12-15/h2,4-5,8-12,20,27H,3,6-7H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYVCLIVZFGYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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